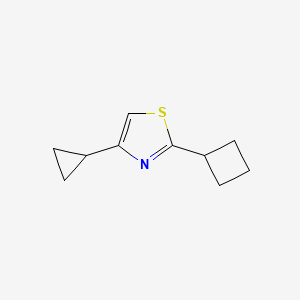
2-Cyclobutyl-4-cyclopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-4-cyclopropylthiazole is a chemical compound with the molecular formula C10H13NS It is a thiazole derivative, characterized by the presence of both cyclobutyl and cyclopropyl groups attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4-cyclopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with cyclopropyl isothiocyanate, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutyl-4-cyclopropylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclobutyl-4-cyclopropylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutyl-4-cyclopropylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to inhibition or activation of the target molecules. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclobutyl-4-cyclopropylthiazole: Unique due to the presence of both cyclobutyl and cyclopropyl groups.
Cyclopropylthiazole: Lacks the cyclobutyl group, leading to different chemical and biological properties.
Cyclobutylthiazole: Lacks the cyclopropyl group, resulting in variations in reactivity and applications.
Uniqueness
This compound stands out due to its dual ring structure, which imparts unique steric and electronic properties.
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
2-cyclobutyl-4-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C10H13NS/c1-2-8(3-1)10-11-9(6-12-10)7-4-5-7/h6-8H,1-5H2 |
Clave InChI |
DGLPQWPQXQJJMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NC(=CS2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



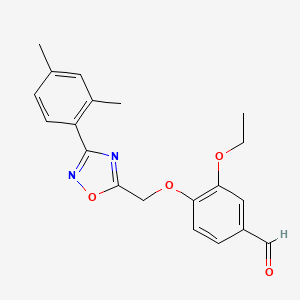
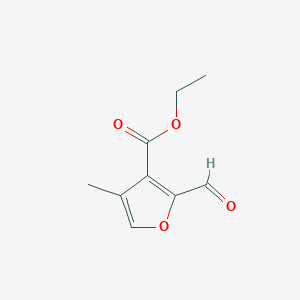

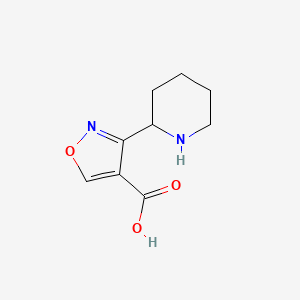
![6-(4-Ethoxy-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11801167.png)

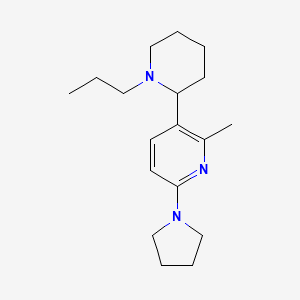
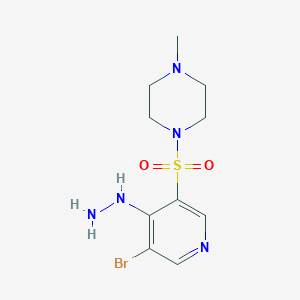

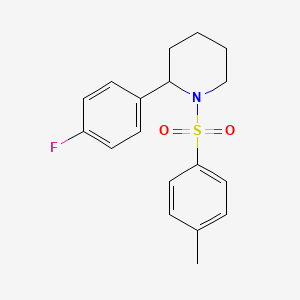
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
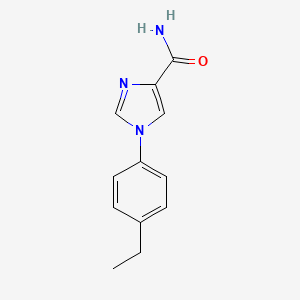
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)
